molecular formula C24H35ClN4 B149442 Antalarmin hydrochloride CAS No. 220953-69-5

Antalarmin hydrochloride

Cat. No.: B149442
CAS No.: 220953-69-5
M. Wt: 415.0 g/mol
InChI Key: CGDGXEDXEXACKQ-UHFFFAOYSA-N
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Description

Corticotropin-releasing hormone (CRH) secreted from the hypothalamus is the major regulator of pituitary corticotropin-release and consequent glucocorticoid secretion. Antalarmin is a selective, nonpeptide antagonist of the CRH receptor 1 (Ki = 1 nM) that, consequently, reduces the release of corticotropin in response to chronic stress. Through its antagonism of central CRH signaling, antalarmin can reduce endocrinological, cardiovascular, and behavioral responses to stressful stimuli. It has also been shown to reduce dose escalation in cocaine-addicted rats, to produce anti-inflammatory effects in arthritis models, and to suppress stress-induced gastric ulceration related to irritable bowel syndrome.

Scientific Research Applications

1. Behavioral and Neuroendocrine Effects

Antalarmin hydrochloride has been investigated for its effects on behavior and the neuroendocrine system. In a study on rhesus monkeys, it was found to significantly attenuate anxiety and fear behaviors, as well as reduce neuroendocrine responses to stress, including decreased cerebrospinal fluid CRH and attenuated pituitary-adrenal responses (Habib et al., 2000).

2. Modulation of the Dopaminergic System

Research has shown that antalarmin can influence the dopaminergic system. Chronic treatment with antalarmin in Fawn-Hooded rats indicated modifications in dopaminergic pathways, suggesting changes in postsynaptic signaling mechanisms within the basal ganglia (Lawrence et al., 2005).

3. Potential Antidepressant Properties

Antalarmin has been evaluated for its potential antidepressant properties. In a study using a chronic mild stress model in mice, antalarmin treatment resulted in an improvement of CMS-induced modifications, suggesting its potential as an antidepressant (Ducottet et al., 2003).

4. Role in Anxiety and Stress

Studies have demonstrated antalarmin's role in modulating responses to anxiety and stress. It was shown to block the anxiogenic-like effect of CRF without causing motor sedation, indicating its potential in the pharmacotherapy of pathological anxiety (Zorrilla et al., 2002).

5. Influence on Early Pregnancy and Implantation

Antalarmin has been associated with processes in early pregnancy and implantation. It was found to promote implantation and maintenance of early pregnancy by modulating immune responses, particularly by affecting FasL expression and apoptosis of activated T lymphocytes (Makrigiannakis et al., 2001).

6. Impact on Alcohol Consumption and Seeking Behavior

The role of antalarmin in modulating alcohol consumption and seeking behavior has been explored. It reduced volitional ethanol consumption in isolation-reared Fawn-Hooded rats, indicating a potential therapeutic approach for alcoholism (Lodge & Lawrence, 2003).

7. Effects on Inflammatory and Autoimmune Disorders

Antalarmin has shown potential in treating inflammatory and autoimmune disorders. For instance, it significantly ameliorated arthritis in rats by reducing inflammation in peripheral joints, suggesting therapeutic potential in human autoimmune and inflammatory disorders (Webster et al., 2002).

Mechanism of Action

Target of Action

Antalarmin hydrochloride primarily targets the Corticotropin-releasing hormone receptor 1 (CRH1) . CRH1 is a receptor for the corticotropin-releasing hormone (CRH), an endogenous peptide hormone released in response to various triggers such as chronic stress and drug addiction .

Mode of Action

This compound acts as a non-peptide antagonist of the CRH1 receptor . It binds to the CRH1 receptor and blocks its activation, thereby inhibiting the downstream effects of CRH . This results in a reduction in the release of another hormone, Adrenocorticotropic hormone (ACTH), which is involved in the physiological response to stress .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRH1 receptor, this compound suppresses the release of ACTH, which in turn reduces the production of glucocorticoids, a class of steroid hormones . This can help mitigate the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, stomach ulcers, anxiety, and more .

Pharmacokinetics

This compound has a poor water solubility of less than 1 mg/mL and is weakly basic with an experimentally determined pKa of 5.0 . The pharmacokinetics of this compound have been investigated in male Sprague-Dawley rats via intravenous (i.v.) and oral (p.o.) routes . .

Result of Action

The action of this compound results in a reduction of the behavioral responses to stressful situations . It has been demonstrated in animal models to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior . This suggests that this compound could potentially be useful for reducing the adverse health consequences of chronic stress in humans, as well as having possible uses in the treatment of conditions such as anxiety, depression, and drug addiction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .

Properties

IUPAC Name

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDGXEDXEXACKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582018
Record name N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220953-69-5
Record name N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research indicates that antalarmin hydrochloride, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, can mitigate the negative effects of early-life stress on synaptic development in neonatal mice []. The study found that pups subjected to fragmented maternal care, a model for early-life stress, exhibited delayed dendritic outgrowth, reduced spine formation in CA3 pyramidal neurons, and lower levels of synapse-related proteins in the hippocampus []. Daily administration of this compound during the stress exposure period normalized the levels of these synapse-related proteins, suggesting a protective effect against stress-induced synaptic abnormalities []. This suggests that the CRH-CRHR1 pathway plays a crucial role in mediating the impact of early-life stress on hippocampal development and that blocking this pathway with this compound could be a potential therapeutic strategy.

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